3-[5-(4-Bromophenyl)-2-furyl]propanoic acid
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Overview
Description
3-[5-(4-Bromophenyl)-2-furyl]propanoic acid is an organic compound with the molecular formula C13H11BrO3 It is characterized by the presence of a bromophenyl group attached to a furan ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(4-Bromophenyl)-2-furyl]propanoic acid typically involves the reaction of 4-bromobenzaldehyde with furfural in the presence of a base to form the intermediate 5-(4-bromophenyl)-2-furylmethanol. This intermediate is then subjected to oxidation to yield 5-(4-bromophenyl)-2-furylcarboxylic acid. Finally, the carboxylic acid is converted to the propanoic acid derivative through a series of reactions involving esterification and subsequent hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-[5-(4-Bromophenyl)-2-furyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
3-[5-(4-Bromophenyl)-2-furyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-[5-(4-Bromophenyl)-2-furyl]propanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The furan ring can participate in electron transfer reactions, influencing cellular redox states. These interactions can lead to various biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 3-[5-(3-Nitrophenyl)-2-furyl]propanoic acid
- 3-[5-(4-Chlorophenyl)-2-furyl]propanoic acid
- 3-[5-(3-Chlorophenyl)-2-furyl]propanoic acid
Comparison: Compared to its analogs, 3-[5-(4-Bromophenyl)-2-furyl]propanoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the electronic effects of the bromine atom can modulate the compound’s chemical reactivity, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
23642-41-3 |
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Molecular Formula |
C13H11BrO3 |
Molecular Weight |
295.13 g/mol |
IUPAC Name |
3-[5-(4-bromophenyl)furan-2-yl]propanoic acid |
InChI |
InChI=1S/C13H11BrO3/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-5,7H,6,8H2,(H,15,16) |
InChI Key |
ATIWCCLZIOZFAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)O)Br |
Origin of Product |
United States |
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